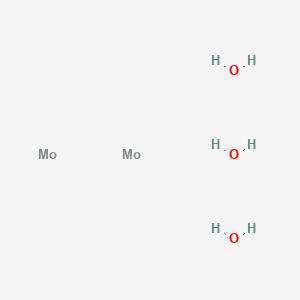

Molybdenum oxide (Mo2O3)

CAS No.: 1313-29-7

Cat. No.: VC17020109

Molecular Formula: H6Mo2O3

Molecular Weight: 245.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313-29-7 |

|---|---|

| Molecular Formula | H6Mo2O3 |

| Molecular Weight | 245.9 g/mol |

| IUPAC Name | molybdenum;trihydrate |

| Standard InChI | InChI=1S/2Mo.3H2O/h;;3*1H2 |

| Standard InChI Key | ZHAZHVYJQLBFNS-UHFFFAOYSA-N |

| Canonical SMILES | O.O.O.[Mo].[Mo] |

Introduction

Molybdenum Trioxide (MoO3_33)

Structural Characteristics

MoO crystallizes in an orthorhombic system (space group Pbnm) with lattice parameters , , and . Its structure comprises distorted MoO octahedra arranged in layered sheets, where each octahedron shares edges and corners to form a two-dimensional network (Figure 1) . A metastable β-phase (isostructural with WO) has also been reported, though it is less common .

Table 1: Crystallographic Data for MoO

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| Lattice Constants | , , |

| Cell Volume |

Synthesis and Purification

Industrial production of MoO involves roasting molybdenite (MoS) in air:

Laboratory methods include acidifying sodium molybdate with perchloric acid to yield the dihydrate (MoO·2HO), which dehydrates to the anhydrous form upon heating . Advanced techniques, such as pulsed wire discharge in O/Ar atmospheres, enable the synthesis of β-MoO nanowhiskers with dimensions averaging (length) and (width) .

Functional Applications

MoO serves as a precursor to molybdenum metal, crucial for high-strength alloys:

In energy technologies, amorphous MoO films annealed at exhibit a work function of , enhancing hole transport in polymer solar cells (PCE: 8.46%) . Catalytic applications include its role in acrylonitrile production via propene ammoxidation .

Molybdenum Dioxide (MoO2_22)

Structural and Electronic Properties

MoO adopts a monoclinic structure (space group P2/c) with Mo in the +4 oxidation state. It exhibits metallic conductivity due to delocalized d-electrons, making it suitable for electrochemical applications.

Synthesis Routes

MoO is typically synthesized by reducing MoO under hydrogen:

Alternative methods include hydrothermal reduction and chemical vapor deposition.

Comparative Analysis of MoO3_33 and MoO2_22

Table 2: Property Comparison of Molybdenum Oxides

| Property | MoO | MoO |

|---|---|---|

| Oxidation State | +6 | +4 |

| Crystal System | Orthorhombic | Monoclinic |

| Electrical Conductivity | Insulator | Metallic |

| Primary Applications | Catalysis, Solar Cells | Batteries, Sensors |

Recent Advances in Molybdenum Oxide Research

Nanostructured MoO3_33 for Optoelectronics

β-MoO nanowhiskers, synthesized via pulsed wire discharge, demonstrate superior catalytic activity compared to α-phase counterparts . These nanostructures enable efficient charge transport in thin-film devices, with TEM confirming phase purity and crystallinity .

Surface Engineering of MoO3_33 Films

Annealing peroxomolybdic acid precursors at yields p-MoO layers with minimal surface roughness (), critical for solar cell efficiency . Oxygen vacancy formation during annealing modulates work function, optimizing interfacial charge extraction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume